

FDN-D-Leu-NH2 solubility and stability

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Compound of Interest

Compound Name:	<i>N</i> alpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide
CAS No.:	178065-30-0
Cat. No.:	B1591017

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An In-depth Technical Guide to the Solubility and Stability of FDN-D-Leu-NH2

Executive Summary

The successful development of peptide-based therapeutics hinges on a comprehensive understanding of their physicochemical properties. Solubility and stability are paramount, directly influencing bioavailability, formulation, storage, and ultimately, clinical efficacy. This guide provides an in-depth technical framework for characterizing FDN-D-Leu-NH2, a modified dipeptide amide. We will explore the theoretical underpinnings and provide field-proven, step-by-step protocols for determining its solubility profile and assessing its stability under various stress conditions. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system for investigation that integrates experimental causality with robust analytical methodologies.

Introduction to FDN-D-Leu-NH2

Assumed Chemical Structure and Physicochemical Properties

For the purposes of this technical guide, FDN-D-Leu-NH₂ is assumed to be 3-(2-Furyl)acryloyl-D-Leu-NH₂. This assumption is based on the common use of furylacryloyl (FA) moieties in peptide chemistry.[1] This N-terminal modification introduces a hydrophobic and chromophoric group onto the D-Leucine amide.

- Molecular Formula: C₁₃H₁₈N₂O₃
- Molecular Weight: 266.30 g/mol
- Core Components:
 - 3-(2-Furyl)acryloyl (FDN) Group: A hydrophobic, aromatic N-terminal cap. Its conjugated system serves as a useful chromophore for UV detection.
 - D-Leucine (D-Leu): An amino acid with a hydrophobic isobutyl side chain. The D-configuration can confer resistance to certain proteases.
 - C-terminal Amide (-NH₂): A neutral terminus that removes the negative charge of a C-terminal carboxylate, often increasing metabolic stability and altering solubility.[2]

This combination of a hydrophobic N-terminal cap and a hydrophobic amino acid residue classifies FDN-D-Leu-NH₂ as a highly hydrophobic peptide.[3][4] This characteristic is the primary driver of its anticipated solubility and stability behavior.

The Critical Role of Solubility and Stability in Drug Development

A therapeutic agent must be soluble in a delivery vehicle to be administered effectively. Poor solubility can lead to low bioavailability, precipitation upon injection, and challenges in developing a viable formulation. Stability is equally critical; degradation of a peptide can result in loss of potency, the formation of potentially toxic impurities, and a shortened product shelf-life.[5][6] Therefore, rigorous characterization of these attributes is a non-negotiable aspect of preclinical and clinical development, mandated by regulatory bodies like the ICH.[6]

Solubility Profiling

The highly hydrophobic nature of FDN-D-Leu-NH₂ dictates the strategy for its solubilization. A tiered, systematic approach is necessary to identify a suitable solvent system that is compatible with downstream applications.

Theoretical Assessment and Solvent Selection Rationale

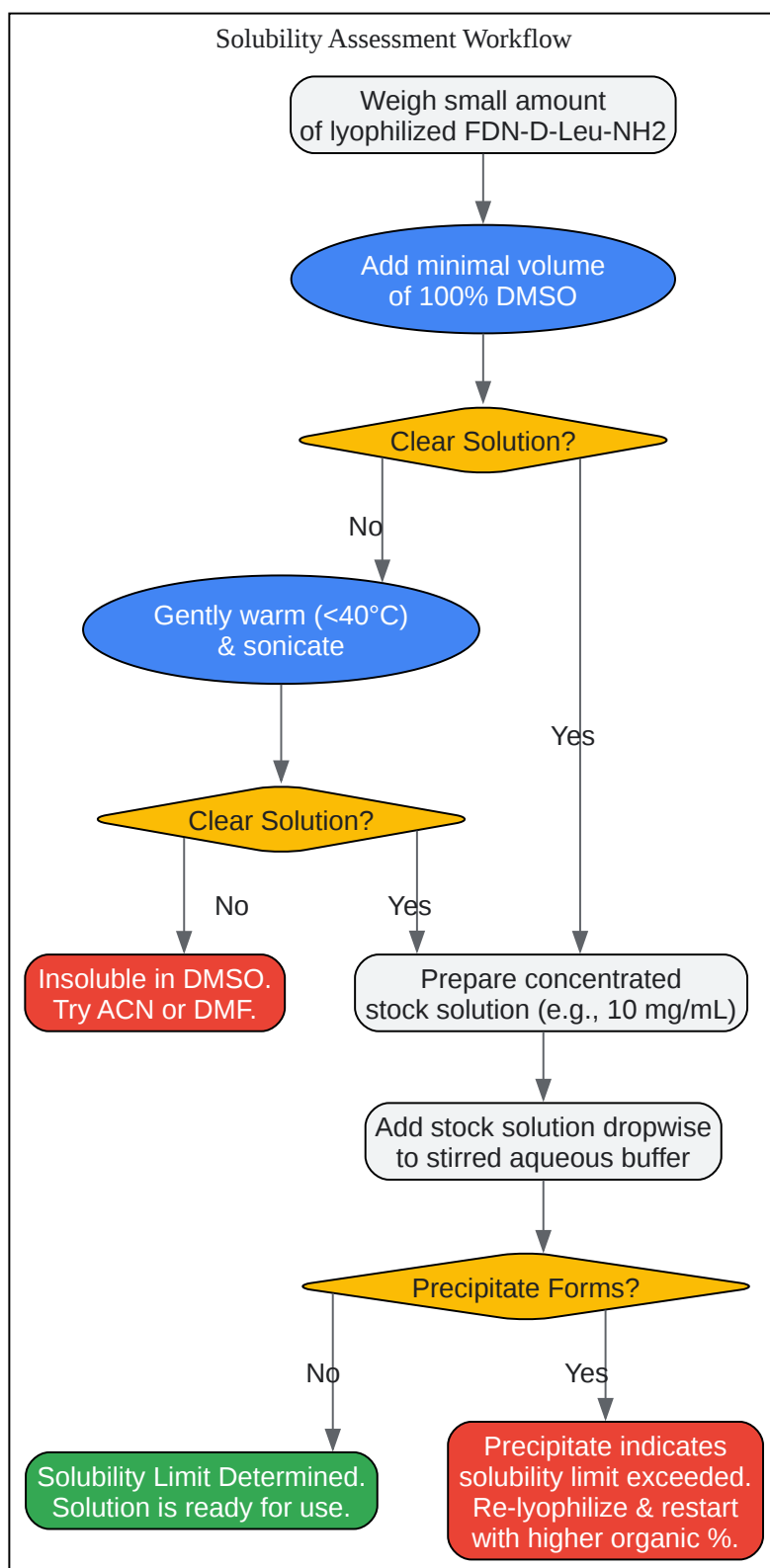
The overall charge of FDN-D-Leu-NH₂ at neutral pH is zero. It lacks acidic or basic side chains, and both termini are capped or amidated. Peptides with a high percentage of hydrophobic residues and a neutral charge are typically insoluble in aqueous solutions.[3][7] Therefore, the investigation must begin with strong organic solvents.

- Dimethyl Sulfoxide (DMSO): A powerful, water-miscible organic solvent ideal for initial solubilization of hydrophobic peptides for biological assays due to its relatively low toxicity at low concentrations.[7]
- Acetonitrile (ACN) & Dimethylformamide (DMF): Alternative organic solvents. ACN is a common component of reversed-phase HPLC mobile phases, making it a convenient choice for analytical stock solutions.[7]

The goal is to first achieve complete dissolution in an organic solvent and then cautiously dilute this stock solution into the desired aqueous buffer.[8]

Experimental Workflow for Solubility Determination

This protocol outlines a systematic process to determine the practical solubility of FDN-D-Leu-NH₂. It is crucial to start with a small amount of the peptide to avoid wasting material.[9]



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Caption: Decision workflow for solubilizing hydrophobic peptides.

Detailed Protocol for Solubility Testing

- Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[9]
- Initial Dissolution: Add a small, precise volume of 100% DMSO to a pre-weighed aliquot of FDN-D-Leu-NH₂. Vortex thoroughly.
- Assisted Dissolution: If not fully dissolved, sonicate the solution for 5-10 minutes or warm it gently to no more than 40°C.[7] Visual inspection against a dark background should show a completely clear solution with no particulates.
- Aqueous Dilution: Once a concentrated organic stock is prepared (e.g., 10 mg/mL), add it dropwise into the desired, vigorously stirring aqueous buffer (e.g., PBS, pH 7.4).
- Observation: Monitor for any signs of turbidity or precipitation. The point at which the solution becomes cloudy indicates that the solubility limit in that final solvent mixture has been exceeded.[8]

Data Presentation

Solubility results should be recorded in a clear, tabular format.

Solvent System	Maximum Achieved Concentration (mg/mL)	Observations
100% DMSO	> 10	Clear, colorless solution
5% DMSO in PBS, pH 7.4	0.5	Precipitation above 0.5 mg/mL
10% Acetonitrile in Water	0.2	Clear solution
Water	< 0.01	Insoluble

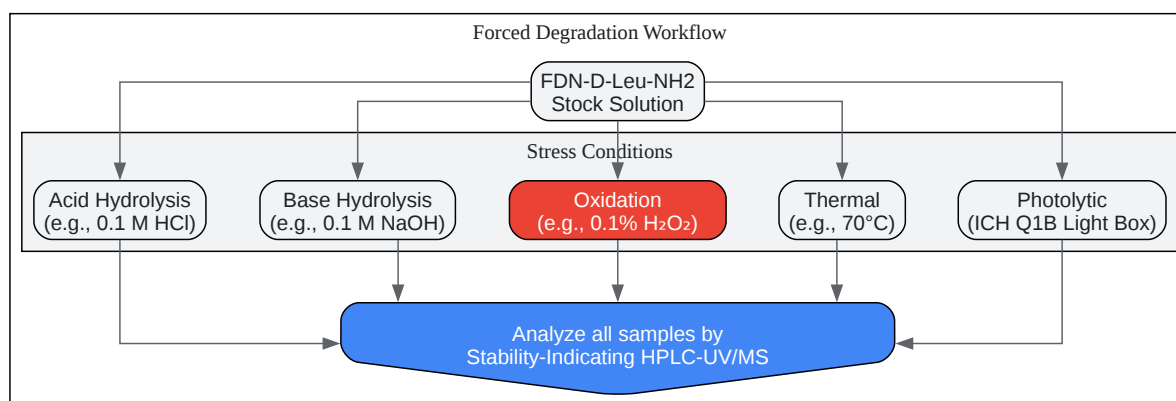
Stability Assessment & Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions harsher than those used in long-term stability testing.[10][11]

These studies help identify potential degradation products and establish stability-indicating analytical methods.[12]

Rationale and Design

The objective is to induce 10-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the molecule.[11] The study design must include the parent peptide in the proposed formulation buffer as well as subjected to various chemical and physical stressors.

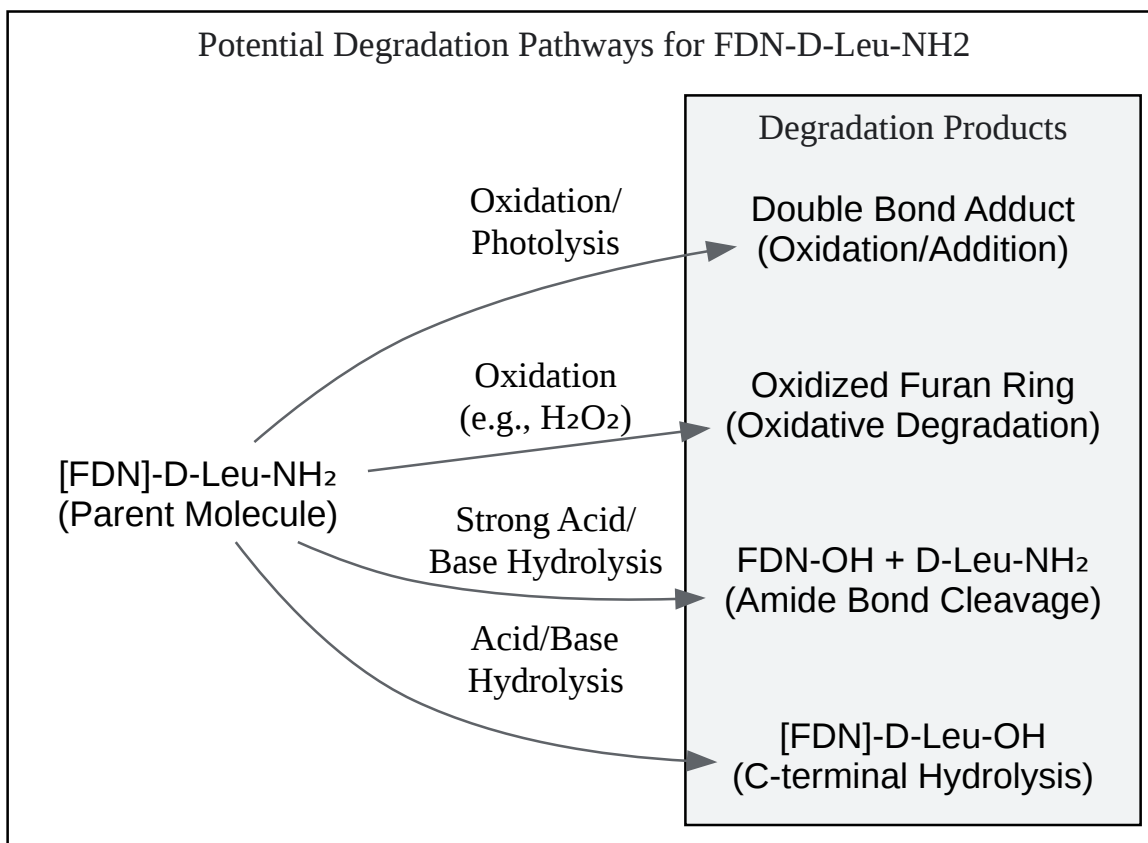


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Caption: Experimental design for forced degradation studies.

Potential Degradation Pathways

Based on the assumed structure, several degradation pathways are plausible under stress conditions.



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Caption: Plausible chemical degradation routes for the target peptide.

Protocols for Stress Conditions

For each condition, a sample of FDN-D-Leu-NH₂ (e.g., at 1 mg/mL in a suitable solvent) is incubated alongside a control sample (stored at 5°C in the dark). Samples are pulled at various time points (e.g., 0, 2, 8, 24 hours) and analyzed immediately.

3.3.1 Hydrolytic Stability

- Protocol:
 - Prepare three separate solutions of the peptide.
 - Adjust one to pH 2-3 with 0.1 M HCl (acidic).

- Adjust one to pH 10-11 with 0.1 M NaOH (basic).
- Leave one at the formulation pH (neutral).
- Incubate all samples at a moderately elevated temperature (e.g., 50°C).
- Causality: Acidic and basic conditions catalyze the hydrolysis of amide bonds, targeting both the C-terminal amide and the internal peptide bond.[10]

3.3.2 Oxidative Stability

- Protocol:
 - Add hydrogen peroxide (H₂O₂) to the peptide solution to a final concentration of 0.1% - 3.0%.
 - Incubate at room temperature, protected from light.
- Causality: H₂O₂ is a strong oxidizing agent that can attack electron-rich sites. In this molecule, the furan ring and the acryloyl double bond are potential targets for oxidation.[10]

3.3.3 Thermal Stability

- Protocol:
 - Incubate the peptide solution in a calibrated oven at a high temperature (e.g., 70°C).
 - For solid-state stability, store the lyophilized powder under the same conditions.
- Causality: High temperature accelerates all potential degradation reactions, providing a general assessment of the molecule's intrinsic thermal liability.

3.3.4 Photostability

- Protocol:
 - Expose the peptide solution to a controlled light source that meets ICH Q1B guidelines (providing both UV and visible light).

- Run a parallel control sample wrapped in aluminum foil to protect it from light.
- Causality: The conjugated aromatic system of the furylacryloyl group is a chromophore that can absorb light energy, potentially leading to photo-oxidation or isomerization.[12]

Core Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the intact parent peptide from all process impurities and degradation products.[11][13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

Stability-Indicating RP-HPLC Method

- Rationale: RP-HPLC separates molecules based on their hydrophobicity. The high hydrophobicity of FDN-D-Leu-NH₂ makes it an ideal candidate for this technique. A C18 or C8 column is recommended. The method is "stability-indicating" because it can resolve the parent peak from new peaks that emerge under stress conditions.

Detailed Protocol for HPLC Method Development

- System Preparation:
 - HPLC System: A standard HPLC with a UV detector and autosampler.
 - Column: C18, 3.5 μm, 4.6 x 150 mm.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
 - Detection: 254 nm (for the aromatic FDN group) and 214 nm (for the peptide backbone).
 - Column Temperature: 30°C.
- Gradient Development:
 - Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent peptide.

- Optimization: Develop a shallower gradient around the elution time of the parent peak to maximize resolution between it and any closely eluting degradants. For example, if the peak elutes at 60% B, an optimized gradient might be 40% to 70% B over 25 minutes.
- Analysis of Stressed Samples:
 - Inject the control sample and all stressed samples.
 - Monitor the chromatograms for a decrease in the parent peak area and the appearance of new peaks (degradation products).
 - Calculate the percent degradation by comparing the parent peak area in the stressed sample to the control.

Characterization of Degradants by LC-MS/MS

- Rationale: While HPLC-UV can quantify degradation, it cannot identify the new peaks. Mass spectrometry provides the molecular weight of the degradants, which is crucial for elucidating the degradation pathway.
- Workflow:
 - Analyze stressed samples using an LC-MS system with the developed HPLC method.
 - Extract the mass-to-charge ratio (m/z) for the parent peak and all new degradant peaks.
 - Compare the measured masses to the theoretical masses of potential degradation products (e.g., hydrolysis of the amide: +1 Da difference; oxidation: +16 Da difference).
 - Perform MS/MS fragmentation on the parent and degradant ions to confirm structural changes.

Conclusion & Recommendations

The systematic investigation of FDN-D-Leu-NH₂, presumed to be 3-(2-Furyl)acryloyl-D-Leu-NH₂, reveals a highly hydrophobic molecule with specific, predictable challenges related to its solubility and stability.

- **Solubility:** The primary challenge is its poor aqueous solubility. Development efforts should focus on formulation strategies involving organic co-solvents (e.g., DMSO, ethanol) or other solubilizing excipients.
- **Stability:** The molecule possesses several potential sites for degradation, including the C-terminal amide and the N-terminal furylacryloyl group. Forced degradation studies are critical to identify the primary degradation pathways—likely hydrolysis and oxidation. The stability-indicating HPLC method developed through these studies will be essential for quality control and shelf-life determination during formal stability programs.

By following the integrated workflows and protocols detailed in this guide, researchers can generate the robust, high-quality data necessary to make informed decisions and advance the development of FDN-D-Leu-NH₂ as a potential therapeutic candidate.

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